molecular formula C14H12ClNO4S3 B2746467 5-chloro-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)thiophene-2-sulfonamide CAS No. 2034490-85-0

5-chloro-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)thiophene-2-sulfonamide

Cat. No. B2746467
CAS RN: 2034490-85-0
M. Wt: 389.88
InChI Key: JXLXWSYIRFEXFT-UHFFFAOYSA-N
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Description

Thiophene is a five-membered ring made up of one sulfur atom and four carbon atoms . Thiophene derivatives, like the one you mentioned, are essential heterocyclic compounds with a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a vital role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .


Synthesis Analysis

The synthesis of thiophene derivatives often involves condensation reactions . The Gewald reaction, for example, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Molecular Structure Analysis

The molecular structure of thiophene derivatives is characterized by a five-membered ring containing one sulfur atom . The presence of other functional groups, such as hydroxy, chloro, and sulfonamide groups, can significantly influence the properties of the compound.


Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions . The reactivity of thiophene in these reactions is influenced by the heteroatom (sulfur) and by substituents on the ring .

Mechanism of Action

The mechanism of action of thiophene derivatives can vary widely depending on their specific structure and the biological system in which they are acting. For example, some thiophene derivatives exhibit pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .

Future Directions

Thiophene derivatives continue to be a focus of research due to their wide range of applications and biological activities . Future research may focus on developing new synthesis methods, exploring new applications, and improving our understanding of their mechanisms of action.

properties

IUPAC Name

5-chloro-N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO4S3/c15-13-3-4-14(22-13)23(18,19)16-7-10(17)12-2-1-11(20-12)9-5-6-21-8-9/h1-6,8,10,16-17H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXLXWSYIRFEXFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=CC=C(O2)C(CNS(=O)(=O)C3=CC=C(S3)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO4S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)thiophene-2-sulfonamide

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